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Compound of Interest

Compound Name:
6-Fluoro-4-hydroxyquinoline-3-

carboxylic acid

Cat. No.: B057010 Get Quote

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Executive Summary
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a pivotal heterocyclic building block in

medicinal chemistry and drug development. Its structure is a core component of modern

fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The strategic

placement of a fluorine atom at the C-6 position of the quinolone ring is a common feature that

significantly enhances the potency and pharmacokinetic profile of these drugs. This guide

provides a comprehensive technical overview of this compound, detailing its molecular

characteristics, a validated synthesis protocol, key applications, and analytical methodologies

for its characterization. It is intended for researchers, medicinal chemists, and professionals in

the pharmaceutical sciences who require a deep, practical understanding of this important

synthetic intermediate.

Core Molecular Profile
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is an organic compound featuring a

fluorinated quinoline scaffold. The presence of both a hydroxyl group and a carboxylic acid

group allows for versatile chemical modifications and contributes to its physicochemical

properties. The molecule exists in equilibrium with its keto tautomer, 6-fluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid, a characteristic feature of 4-hydroxyquinolines.[1]
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Table 1: Key Identifiers and Properties

Parameter Value Source(s)

IUPAC Name
6-Fluoro-4-hydroxyquinoline-3-

carboxylic acid
N/A

Synonym
6-fluoro-4-oxo-1,4-dihydro-3-

quinolinecarboxylic acid
[2]

CAS Number 343-10-2 [3][4][5]

Molecular Formula C₁₀H₆FNO₃ [3][5]

Molecular Weight 207.16 g/mol [3][4][5]

Exact Mass 207.03317 g/mol [5]

Elemental Analysis
C: 57.98%; H: 2.92%; F:

9.17%; N: 6.76%; O: 23.17%
[5]

Synthesis and Mechanistic Insights
The most established and reliable method for synthesizing 6-fluoro-4-hydroxyquinoline-3-
carboxylic acid is a modified Gould-Jacobs reaction. This multi-step process begins with a

commercially available fluoroaniline and builds the quinoline ring system through a

condensation reaction followed by a high-temperature thermal cyclization.

Gould-Jacobs Synthesis Workflow
The reaction proceeds in three main stages:

Condensation: 4-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to

form an enamine intermediate. The reaction is driven forward by the removal of ethanol.

Cyclization: The intermediate undergoes thermal cyclization at high temperatures (approx.

250°C) in a high-boiling solvent like diphenyl ether. This intramolecular electrophilic

substitution forms the quinoline ring, yielding the ethyl ester of the target molecule.
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Hydrolysis: The resulting ester is saponified using a strong base, such as sodium hydroxide,

followed by acidic workup to yield the final carboxylic acid product.

Step 1: Condensation

Step 2: Thermal Cyclization

Step 3: Saponification

4-Fluoroaniline

Intermediate Malonate (6a)

100°C
-EtOH

Diethyl Ethoxymethylenemalonate (DEEM)

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (7a)

Diphenyl Ether
250°C (Reflux)

Final Product:
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (8a)

1. NaOH (aq), Reflux
2. HCl (aq)

Click to download full resolution via product page

Caption: Gould-Jacobs reaction pathway for synthesis.

Field-Proven Experimental Protocol
This protocol is adapted from the methodology described by Diaz et al.
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Step 1: Synthesis of Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate

Combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-

bottom flask.

Heat the mixture to 100°C.

To drive the reaction to completion, pass a light stream of nitrogen gas over the reaction

surface to facilitate the removal of the ethanol byproduct.

Monitor the reaction by TLC. Upon completion, the resulting crystalline white solid can be

used in the next step without further purification. The reported yield is typically high (approx.

92%).

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Add the malonate intermediate from the previous step to a flask containing diphenyl ether.

Heat the mixture to reflux at 250°C. The high temperature is critical for overcoming the

activation energy of the intramolecular Friedel-Crafts type acylation. Diphenyl ether is

chosen for its high boiling point and stability.

Maintain reflux until cyclization is complete (monitor by TLC).

Cool the mixture and wash the resulting solid precipitate with hexane to remove the diphenyl

ether solvent. The product is a white solid.

Step 3: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%

NaOH).

Heat the mixture to reflux until the hydrolysis is complete (the solid ester dissolves as its

sodium salt).

Cool the reaction mixture to room temperature.

Acidify the solution with 10% hydrochloric acid until a white precipitate forms.
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Isolate the final product by vacuum filtration, wash with water, and dry.

Applications in Medicinal Chemistry
The primary and most significant application of 6-fluoro-4-hydroxyquinoline-3-carboxylic
acid is its role as a key precursor in the synthesis of fluoroquinolone antibiotics.[6] The 4-

quinolone-3-carboxylic acid motif is a well-established pharmacophore responsible for inhibiting

bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

The C-6 fluorine atom is a critical structural feature in second, third, and fourth-generation

quinolones (e.g., Ciprofloxacin, Levofloxacin).[6] Its electron-withdrawing nature enhances the

potency of the drug, improves cell penetration, and favorably modulates its pharmacokinetic

properties.

6-Fluoro-4-hydroxyquinoline-
3-carboxylic acid
(Core Precursor)

Multi-step Chemical
Modification

Introduction of N-1 substituent
(e.g., ethyl, cyclopropyl)

Activation and substitution at C-7
(e.g., piperazine ring)

Final Fluoroquinolone API
(e.g., Norfloxacin, Ciprofloxacin)

Click to download full resolution via product page

Caption: Synthetic logic from precursor to antibiotic.

Analytical Characterization
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A robust analytical workflow is essential to confirm the identity, purity, and structure of the

synthesized compound. The techniques used are standard for organic molecule

characterization.

Table 2: Expected Analytical Data

Technique Expected Observations

¹H NMR

Signals corresponding to aromatic protons on

the quinoline ring and the vinyl proton, as well

as exchangeable protons for the carboxylic acid

and hydroxyl/amine groups. The specific shifts

and coupling constants will be influenced by the

solvent.

IR Spectroscopy

Characteristic absorption bands for O-H

stretching (broad, from carboxylic acid), C=O

stretching (from the keto tautomer and

carboxylic acid), and C-F stretching.

Mass Spectrometry

The electron impact (EI) mass spectrum is

expected to show a molecular ion peak (M⁺)

corresponding to the molecular weight of the

compound (m/z ≈ 207).

HPLC/LC-MS

These are the methods of choice for purity

assessment and are widely used for analyzing

fluoroquinolones and their precursors. A

reversed-phase C18 column with a mobile

phase consisting of an acetonitrile/water or

methanol/water gradient with an acid modifier

(e.g., formic acid) is a typical starting point.

Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 343-10-2 is not readily available, data from

structurally similar quinoline carboxylic acids provide a strong basis for safe handling

procedures.
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Hazard Classification: Assumed to be harmful if swallowed and to cause skin, eye, and

respiratory irritation.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety goggles, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

First Aid:

Skin Contact: Immediately wash with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.

Ingestion: Rinse mouth and seek medical attention.

Inhalation: Move to fresh air.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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